molecular formula C15H19FO4 B7991509 Ethyl 3-fluoro-4-n-pentoxybenzoylformate

Ethyl 3-fluoro-4-n-pentoxybenzoylformate

Cat. No.: B7991509
M. Wt: 282.31 g/mol
InChI Key: PZMGFVSMKWDHPI-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-n-pentoxybenzoylformate is an organic compound with the molecular formula C15H19FO4. It is a derivative of benzoylformate, featuring a fluoro and pentoxy substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-n-pentoxybenzoylformate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-n-pentoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-fluoro-4-n-pentoxybenzoylformate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand the effects of fluoro and pentoxy substituents on biological activity, including enzyme inhibition and receptor binding.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-n-pentoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the pentoxy group modulates its solubility and bioavailability. These interactions can lead to inhibition or activation of biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-fluoro-4-methoxybenzoylformate
  • Ethyl 3-fluoro-4-ethoxybenzoylformate
  • Ethyl 3-fluoro-4-butoxybenzoylformate

Uniqueness

Ethyl 3-fluoro-4-n-pentoxybenzoylformate is unique due to its specific combination of fluoro and pentoxy substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-pentoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-8-7-11(10-12(13)16)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGFVSMKWDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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